3-(Naphthalen-1-yl)-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-1-yl)-5-nitrobenzoic acid is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. This compound features a naphthalene ring fused with a benzoic acid moiety, which is further substituted with a nitro group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-5-nitrobenzoic acid typically involves the nitration of 3-(Naphthalen-1-yl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the benzoic acid ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters and using continuous flow reactors. The use of continuous flow reactors allows for better control over the reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and alkylation.
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 3-(Naphthalen-1-yl)-5-aminobenzoic acid.
Substitution: Various halogenated, sulfonated, or alkylated derivatives of this compound.
Oxidation: Corresponding carboxylic acid derivatives.
Scientific Research Applications
3-(Naphthalen-1-yl)-5-nitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The naphthalene ring can also interact with hydrophobic regions of proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-yl)benzoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitrobenzoic acid: Lacks the naphthalene ring, leading to different reactivity and applications.
Naphthalene-1-carboxylic acid: Lacks both the nitro group and the benzoic acid moiety, resulting in distinct properties.
Uniqueness
3-(Naphthalen-1-yl)-5-nitrobenzoic acid is unique due to the presence of both the naphthalene ring and the nitro-substituted benzoic acid moiety. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-naphthalen-1-yl-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17(20)13-8-12(9-14(10-13)18(21)22)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXBPYOTQZIDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690977 |
Source
|
Record name | 3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-85-5 |
Source
|
Record name | 3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.